Cas no 1596041-20-1 (1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzene)

1-1-(2,2-Difluoroethoxy)-2-iodoethyl-2-methylbenzene is a fluorinated aromatic compound featuring both difluoroethoxy and iodoethyl functional groups. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions and as an intermediate for pharmaceuticals or agrochemicals. The presence of iodine enhances its utility in palladium-catalyzed transformations, while the difluoroethoxy group contributes to metabolic stability and lipophilicity. Its well-defined molecular architecture ensures consistent performance in precision applications. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture. Suitable for research and industrial use, it offers a balance of stability and reactivity for advanced chemical synthesis.
1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzene structure
1596041-20-1 structure
商品名:1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzene
CAS番号:1596041-20-1
MF:C11H13F2IO
メガワット:326.121602773666
CID:6439805
PubChem ID:114774713

1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzene 化学的及び物理的性質

名前と識別子

    • 1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzene
    • 1-[1-(2,2-difluoroethoxy)-2-iodoethyl]-2-methylbenzene
    • EN300-1133820
    • 1596041-20-1
    • インチ: 1S/C11H13F2IO/c1-8-4-2-3-5-9(8)10(6-14)15-7-11(12)13/h2-5,10-11H,6-7H2,1H3
    • InChIKey: UBPBGAORNACMFW-UHFFFAOYSA-N
    • ほほえんだ: ICC(C1C=CC=CC=1C)OCC(F)F

計算された属性

  • せいみつぶんしりょう: 325.99792g/mol
  • どういたいしつりょう: 325.99792g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1133820-0.05g
1-[1-(2,2-difluoroethoxy)-2-iodoethyl]-2-methylbenzene
1596041-20-1 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1133820-5.0g
1-[1-(2,2-difluoroethoxy)-2-iodoethyl]-2-methylbenzene
1596041-20-1
5g
$3728.0 2023-05-26
Enamine
EN300-1133820-10.0g
1-[1-(2,2-difluoroethoxy)-2-iodoethyl]-2-methylbenzene
1596041-20-1
10g
$5528.0 2023-05-26
Enamine
EN300-1133820-0.5g
1-[1-(2,2-difluoroethoxy)-2-iodoethyl]-2-methylbenzene
1596041-20-1 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1133820-0.25g
1-[1-(2,2-difluoroethoxy)-2-iodoethyl]-2-methylbenzene
1596041-20-1 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1133820-1g
1-[1-(2,2-difluoroethoxy)-2-iodoethyl]-2-methylbenzene
1596041-20-1 95%
1g
$914.0 2023-10-26
Enamine
EN300-1133820-1.0g
1-[1-(2,2-difluoroethoxy)-2-iodoethyl]-2-methylbenzene
1596041-20-1
1g
$1286.0 2023-05-26
Enamine
EN300-1133820-10g
1-[1-(2,2-difluoroethoxy)-2-iodoethyl]-2-methylbenzene
1596041-20-1 95%
10g
$3929.0 2023-10-26
Enamine
EN300-1133820-0.1g
1-[1-(2,2-difluoroethoxy)-2-iodoethyl]-2-methylbenzene
1596041-20-1 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1133820-2.5g
1-[1-(2,2-difluoroethoxy)-2-iodoethyl]-2-methylbenzene
1596041-20-1 95%
2.5g
$1791.0 2023-10-26

1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzene 関連文献

1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzeneに関する追加情報

Introduction to 1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzene (CAS No. 1596041-20-1)

1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzene (CAS No. 1596041-20-1) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its iodine and difluoroethoxy functional groups, which contribute to its distinctive properties and reactivity.

The molecular formula of 1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzene is C13H14F2I, and it has a molecular weight of approximately 309.15 g/mol. The presence of the iodine atom makes it a valuable precursor for various chemical reactions, especially in the context of cross-coupling reactions and organometallic chemistry. The difluoroethoxy group adds further complexity and reactivity, making this compound a versatile building block for the synthesis of more complex molecules.

In the field of medicinal chemistry, 1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzene has shown promise as an intermediate in the synthesis of novel pharmaceuticals. Recent studies have explored its potential as a scaffold for developing drugs targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of inhibitors for kinases, which are key enzymes involved in many cellular processes and diseases such as cancer and inflammatory disorders.

The iodine atom in 1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzene can be readily replaced through various chemical transformations, such as Suzuki-Miyaura coupling or Sonogashira coupling reactions. These reactions are widely used in the synthesis of biologically active compounds and materials with tailored properties. The difluoroethoxy group, on the other hand, can influence the lipophilicity and metabolic stability of the final products, which are crucial factors in drug design.

Beyond medicinal chemistry, 1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzene has also found applications in materials science. Its unique combination of functional groups makes it suitable for the synthesis of polymers with specific properties. For example, researchers at the University of California have utilized this compound to develop new types of fluorinated polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in advanced materials for electronics, coatings, and adhesives.

The synthesis of 1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzene typically involves multi-step procedures that require careful control of reaction conditions to achieve high yields and purity. One common approach involves the reaction of 1-bromo-3-methylbenzene with 1-(difluoromethoxy)ethylene followed by iodination. The resulting product can then be further functionalized through various chemical transformations to produce a wide range of derivatives.

In terms of safety and handling, while 1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzene is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be used, and all reactions should be conducted in well-ventilated areas or fume hoods to minimize exposure to vapors or dust.

The future prospects for 1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzene are promising. Ongoing research continues to explore its potential applications in drug discovery and materials science. As new synthetic methods and catalytic systems are developed, it is likely that this compound will play an increasingly important role in advancing these fields.

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